molecular formula C8H7ClOS B3302661 5-Chloro-2-(methylthio)benzaldehyde CAS No. 91827-45-1

5-Chloro-2-(methylthio)benzaldehyde

Cat. No.: B3302661
CAS No.: 91827-45-1
M. Wt: 186.66 g/mol
InChI Key: SBTCGVVBXKUUPA-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . It is characterized by the presence of a chloro group at the 5th position and a methylthio group at the 2nd position on a benzaldehyde ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-(methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with methylthiolate under basic conditions, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde . Another method involves the direct chlorination of 2-(methylthio)benzaldehyde using a chlorinating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and methylthiolation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methylthio groups can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(methylthio)benzaldehyde is unique due to the presence of both chloro and methylthio groups, which enhance its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

5-chloro-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTCGVVBXKUUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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